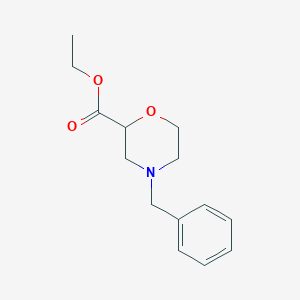

Ethyl 4-benzylmorpholine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-benzylmorpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVADOGJQJZIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910582 | |

| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-32-1, 107904-08-5 | |

| Record name | Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Ethyl 4-benzylmorpholine-2-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical characteristics, provides insights into its structural features, and outlines general methodologies relevant to its synthesis and characterization.

Core Chemical Properties

This compound is a substituted morpholine derivative. The presence of the benzyl group and the ethyl ester functionality significantly influences its chemical behavior and potential biological activity. A summary of its key chemical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₃ | [1][2] |

| Molecular Weight | 249.31 g/mol | [1][2] |

| CAS Number | 135072-32-1 | [1][2] |

| Appearance | Liquid | [1] |

| Predicted Boiling Point | 330.3 ± 37.0 °C | [2] |

| Predicted Density | 1.128 g/cm³ | [2] |

| Predicted pKa | 5.70 ± 0.10 | [2] |

Chemical Structure and Identification

The structural framework of this compound consists of a morpholine ring N-substituted with a benzyl group and a carboxylic acid ethyl ester at the 2-position.

IUPAC Name: this compound[3]

Synonyms:

-

4-Benzyl-morpholine-2-carboxylic acid ethyl ester[3]

-

Ethyl 4-(phenylmethyl)morpholine-2-carboxylate[1]

-

4-(Phenylmethyl)-2-morpholinecarboxylic acid ethyl ester[1]

Structural Identifiers:

-

SMILES: CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2[2]

-

InChI: InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3[1]

Experimental Protocols and Characterization

Proposed Synthesis Workflow

The synthesis would likely involve two key steps: the formation of the N-benzylated morpholine core and the subsequent esterification of the carboxylic acid at the 2-position.

Caption: Proposed two-step synthesis of this compound.

General Experimental Procedure for Esterification:

A common method for this transformation is Fischer esterification.

-

Reaction Setup: To a solution of 4-benzylmorpholine-2-carboxylic acid in excess ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Methods

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the ethyl ester, benzyl, and morpholine protons and carbons in the correct chemical environments and with the expected multiplicities and integrations. While a specific spectrum for this compound is not publicly available, related spectra for 4-benzylmorpholine and 4-benzyl-morpholine-2-carboxylic acid can be found for comparison[2][4].

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O of the ester group (around 1735 cm⁻¹) and the C-O-C stretches of the morpholine ring.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively attributed to this compound in the reviewed literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry. Morpholine derivatives have been reported to exhibit a wide range of biological activities, including acting as inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) and enhancer of zeste homolog 2 (EZH2)[3][5].

The presence of the N-benzyl group often contributes to the lipophilicity of the molecule, which can be crucial for cell permeability and interaction with hydrophobic binding pockets in biological targets. The ester functionality could act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

Logical Relationship for Potential Drug Action

The following diagram illustrates a hypothetical mechanism of action where this compound acts as a prodrug.

Caption: Hypothetical prodrug activation and mechanism of action.

Further research is required to elucidate the specific biological targets and pharmacological effects of this compound. Its structural similarity to known bioactive morpholine-containing compounds suggests it may be a valuable starting point for the development of new therapeutic agents.

References

- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID(769087-80-1) 1H NMR [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Ethyl 4-benzylmorpholine-2-carboxylate (CAS: 135072-32-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-benzylmorpholine-2-carboxylate is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its potential biological activity as a dual serotonin and norepinephrine reuptake inhibitor, and experimental methods for its evaluation.

Chemical and Physical Properties

The known quantitative data for this compound is summarized in the table below. It is important to note that some of these properties are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 135072-32-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₄H₁₉NO₃ | Chemical Supplier Catalogs |

| Molecular Weight | 249.31 g/mol | Chemical Supplier Catalogs |

| Purity | ≥95% - 98% | Chemical Supplier Catalogs |

| Boiling Point (Predicted) | 330.3 ± 37.0 °C | Chemical Supplier Catalogs |

| Density (Predicted) | 1.128 g/cm³ | Chemical Supplier Catalogs |

| pKa (Predicted) | 5.70 ± 0.10 | Chemical Supplier Catalogs |

Synthesis

Synthesis of 4-benzylmorpholine-2-carboxylic Acid Hydrochloride

The precursor acid can be synthesized through the cyclization of N-benzylethanolamine with glyoxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylethanolamine in a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Glyoxylic Acid: To the stirred solution, add an equimolar amount of glyoxylic acid.

-

Cyclization: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up and Salt Formation: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent and treat with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Isolation and Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-benzylmorpholine-2-carboxylic acid hydrochloride.

Esterification to this compound

The carboxylic acid can be converted to its ethyl ester via standard esterification methods, such as the Steglich esterification, which is effective for sensitive substrates.

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 4-benzylmorpholine-2-carboxylic acid hydrochloride in a dry, aprotic solvent like dichloromethane (DCM).

-

Neutralization: Add a suitable base, such as triethylamine, to neutralize the hydrochloride salt and liberate the free carboxylic acid.

-

Esterification: To the resulting mixture, add an excess of ethanol (as the alcohol source), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Synthesis Workflow:

Caption: Synthesis of this compound.

Potential Biological Activity and Signaling Pathway

Based on studies of closely related morpholine derivatives, this compound is predicted to function as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] These transporters are responsible for the reuptake of the neurotransmitters serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic and noradrenergic neurotransmission. This mechanism of action is characteristic of a class of antidepressants known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Proposed Signaling Pathway:

Caption: Proposed mechanism of action as a dual reuptake inhibitor.

Experimental Evaluation of Biological Activity

To confirm the predicted activity of this compound as a dual serotonin and norepinephrine reuptake inhibitor, in vitro neurotransmitter uptake assays can be performed.

In Vitro Serotonin and Norepinephrine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin and norepinephrine into cells expressing the respective transporters.

Experimental Protocol:

-

Cell Culture: Maintain human embryonic kidney (HEK-293) cells stably transfected with either the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET) in appropriate culture conditions.

-

Assay Preparation: Plate the cells in a 96-well format and allow them to adhere overnight.

-

Compound Preparation: Prepare a series of dilutions of this compound in a suitable assay buffer.

-

Uptake Inhibition:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake reaction by adding a mixture of [³H]serotonin or [³H]norepinephrine to the wells.

-

-

Termination of Uptake: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.

-

Subtract the non-specific uptake from all measurements to obtain the specific uptake.

-

Calculate the percentage inhibition of uptake for each concentration of this compound.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

-

Experimental Workflow Diagram:

Caption: Workflow for in vitro reuptake inhibition assay.

Conclusion

This compound is a molecule of significant interest for researchers in drug discovery, particularly in the area of neuroscience. Its structural similarity to known dual serotonin and norepinephrine reuptake inhibitors suggests its potential as a novel therapeutic agent for conditions such as depression and anxiety. The synthetic route is accessible through established chemical transformations, and its biological activity can be robustly characterized using standard in vitro assays. Further investigation into the pharmacology and structure-activity relationships of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

Spectroscopic Analysis of Ethyl 4-benzylmorpholine-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for Ethyl 4-benzylmorpholine-2-carboxylate, a substituted morpholine derivative of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound is not publicly available.

Extensive searches were conducted using the compound name, synonyms such as "4-Benzyl-morpholine-2-carboxylic acid ethyl ester," and its CAS Registry Number (135072-32-1). The search included scientific publication databases, chemical vendor catalogs, and spectral databases. While the existence of the compound is confirmed through various chemical suppliers, the corresponding characterization data has not been published in accessible literature.

This guide, therefore, provides a summary of the available information and outlines the general methodologies that would be employed for the spectroscopic analysis of this compound.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Benzyl-morpholine-2-carboxylic acid ethyl ester |

| CAS Number | 135072-32-1 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

Anticipated Spectroscopic Data

While specific experimental data is unavailable, the expected spectroscopic characteristics can be predicted based on the structure of this compound. These predictions are valuable for researchers who may synthesize this compound and require a reference for its characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the morpholine ring, and the benzyl group.

-

Ethyl Ester Protons: A quartet signal for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).

-

Benzyl Protons: Signals in the aromatic region for the monosubstituted benzene ring and a singlet for the benzylic methylene protons (-CH₂Ph).

-

Morpholine Ring Protons: A series of multiplets for the protons on the morpholine ring, with chemical shifts influenced by their proximity to the nitrogen, oxygen, and the ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal at the downfield region characteristic of an ester carbonyl group.

-

Aromatic Carbons: Several signals in the aromatic region corresponding to the carbons of the benzyl group.

-

Aliphatic Carbons: Signals for the carbons of the ethyl group and the morpholine ring, as well as the benzylic carbon.

IR (Infrared) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band is expected for the ester carbonyl group.

-

C-O Stretch: Absorption bands corresponding to the C-O bonds of the ester and the morpholine ether linkage.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations.

-

Aromatic C=C Stretch: Bands characteristic of the benzene ring.

MS (Mass Spectrometry)

Mass spectrometry would provide the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (249.31 m/z).

-

Fragmentation Peaks: Characteristic fragments resulting from the cleavage of the benzyl group, the ethyl ester group, and fragmentation of the morpholine ring.

General Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data mentioned above. These are provided as a general reference for researchers.

NMR Spectroscopy

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectra (¹H and ¹³C) are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier-transform infrared) spectrometer.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample is ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow for Spectroscopic Analysis

The general workflow for the synthesis and spectroscopic characterization of a compound like this compound is illustrated in the following diagram.

Caption: General workflow from synthesis to spectroscopic analysis and structure confirmation.

Conclusion

While specific, experimentally-derived spectroscopic data for this compound is not currently available in the public domain, this guide provides an overview of the expected spectral characteristics and the standard methodologies for their acquisition. Researchers working with this compound will need to perform their own analytical characterization. The information presented here can serve as a valuable reference for the interpretation of newly acquired data and for the design of synthetic and analytical procedures.

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Morpholine Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific crystal structure of Ethyl 4-benzylmorpholine-2-carboxylate has not been publicly deposited in crystallographic databases. This guide will provide a comprehensive overview of the methodologies and data analysis involved in the crystal structure determination of a closely related N-benzyl morpholine derivative, 4-benzyl-4-pentylmorpholin-4-ium chloride , to serve as a representative example. The principles and experimental workflows detailed herein are directly applicable to the structural elucidation of this compound.

Introduction

Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their conformational flexibility and ability to engage in various intermolecular interactions make them attractive moieties in drug design. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is fundamental to comprehending their structure-activity relationships (SAR) and optimizing their pharmacological profiles. This technical guide outlines the essential experimental protocols and data presentation for the crystal structure analysis of morpholine derivatives, using 4-benzyl-4-pentylmorpholin-4-ium chloride as a case study.

Experimental Protocols

A generalized workflow for the crystal structure determination of a small organic molecule like a morpholine derivative is presented below.

Synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride

The synthesis of the title compound was achieved through the reaction of N-pentylmorpholine with benzyl chloride.[3]

-

Materials: N-pentylmorpholine, benzyl chloride.

-

Procedure: To a 50 ml round-bottom flask, 2 g (0.013 mol) of N-pentylmorpholine were added. Benzyl chloride (1.62 g, 0.013 mol) was then added dropwise with stirring. The reaction mixture was stirred at room temperature for 24 hours. The resulting precipitate was filtered, washed with diethyl ether, and dried under vacuum to yield the final product.[3]

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of the compound in an appropriate solvent system. The selection of solvents is a critical step and often involves screening a range of solvents with varying polarities.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystal quality was assessed, and the unit cell parameters were determined. Intensity data were collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα). The collected data were then processed, and the structure was solved using direct methods and refined by full-matrix least-squares on F².

Data Presentation: Crystal Structure of 4-benzyl-4-pentylmorpholin-4-ium chloride

The following tables summarize the crystallographic data for the representative compound, 4-benzyl-4-pentylmorpholin-4-ium chloride.[3]

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₆H₂₆ClNO |

| Formula Weight | 283.83 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 17.755(4) Å |

| b | 10.150(2) Å |

| c | 9.1120(18) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1642.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.148 Mg/m³ |

| Absorption Coefficient | 0.224 mm⁻¹ |

| F(000) | 616 |

| Data Collection | |

| Theta range for data collection | 2.53 to 25.00° |

| Index ranges | -21≤h≤21, -12≤k≤12, -10≤l≤10 |

| Reflections collected | 13137 |

| Independent reflections | 2886 [R(int) = 0.0385] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2886 / 1 / 173 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.0318, wR2 = 0.0789 |

| R indices (all data) | R1 = 0.0392, wR2 = 0.0837 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1—C1 | 1.517(3) |

| N1—C5 | 1.520(3) |

| N1—C7 | 1.522(3) |

| N1—C12 | 1.524(3) |

| O1—C2 | 1.424(3) |

| O1—C3 | 1.426(3) |

Table 3: Selected Bond Angles (°)

| Angle | Angle (°) |

| C1—N1—C5 | 108.3(2) |

| C1—N1—C7 | 110.1(2) |

| C5—N1—C7 | 109.8(2) |

| C1—N1—C12 | 109.3(2) |

| C5—N1—C12 | 109.9(2) |

| C7—N1—C12 | 109.4(2) |

| C2—O1—C3 | 109.4(2) |

Structural Analysis

The crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride reveals an orthorhombic crystal system with the space group Pna2₁. The asymmetric unit consists of one 4-benzyl-4-pentylmorpholin-4-ium cation and one chloride anion.[3] The morpholine ring adopts a chair conformation, which is a common low-energy conformation for this heterocyclic system. The bond lengths and angles around the quaternary nitrogen atom are consistent with those observed in similar structures.[3]

The crystal packing is influenced by intermolecular interactions, including C-H···Cl hydrogen bonds, which link the cations and anions into a three-dimensional network. A detailed analysis of these non-covalent interactions is crucial for understanding the crystal packing and solid-state properties of the compound.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a robust framework for its analysis. The experimental protocols for synthesis, crystallization, and X-ray diffraction, along with the conventions for data presentation and structural analysis, are well-established. The application of these methods, as illustrated with the closely related 4-benzyl-4-pentylmorpholin-4-ium chloride, will enable a thorough and accurate elucidation of the target molecule's three-dimensional structure. Such information is invaluable for rational drug design and the development of new therapeutic agents based on the morpholine scaffold.

References

solubility of Ethyl 4-benzylmorpholine-2-carboxylate in different solvents

An In-depth Technical Guide to the Solubility of Ethyl 4-benzylmorpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound (CAS No. 135072-32-1). Due to the current absence of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its determination. It includes a qualitative analysis of its expected solubility based on its molecular structure, a detailed experimental protocol for thermodynamic solubility measurement using the shake-flask method, and a structured template for data presentation. This guide is intended to be a practical resource for researchers initiating work with this compound.

Introduction

This compound is a heterocyclic compound featuring a morpholine core, a benzyl group attached to the nitrogen atom, and an ethyl ester functional group. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of approximately 249.31 g/mol . Compounds of this class are common intermediates in the synthesis of more complex molecules in medicinal chemistry and materials science. Understanding the solubility of such a compound is a critical first step in experimental design, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening. This document serves as a foundational guide in the absence of specific published solubility data.

Physicochemical Properties and Predicted Solubility Profile

A qualitative assessment of solubility can be inferred from the compound's structure, which contains both hydrophobic and hydrophilic moieties.

-

Hydrophobic Character : The nonpolar benzyl group and the ethyl group of the ester contribute to the molecule's lipophilicity, suggesting solubility in nonpolar organic solvents.

-

Hydrophilic Character : The morpholine ring contains an oxygen and a nitrogen atom, and the carboxylate group contains two oxygen atoms. These heteroatoms can act as hydrogen bond acceptors, potentially conferring some solubility in polar solvents. The tertiary amine within the morpholine ring is weakly basic.

Based on this structure, the following general solubility profile can be predicted:

-

Water : Expected to have very low solubility in water due to the dominant hydrophobic regions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : Expected to have moderate to good solubility, as these solvents can interact with the polar parts of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF) : Likely to be well-soluble in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Expected to have limited to moderate solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Expected to be well-soluble.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. The table below is provided as a template for researchers to systematically record their experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination

The following is a detailed methodology for determining the equilibrium (thermodynamic) solubility of a solid organic compound using the conventional shake-flask method, which is considered a gold standard for its reliability.[1][2][3]

4.1. Principle An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that a dynamic equilibrium is established between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.[3]

4.2. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)

4.3. Procedure

-

Preparation : Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure solid remains after equilibrium is reached (e.g., 5-10 mg).

-

Solvent Addition : Add a known volume of the desired solvent (e.g., 2 mL) to the vial.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 700-850 rpm).[4] Allow the mixture to equilibrate for a sufficient time. A period of 24 to 48 hours is typical, but the exact time to reach equilibrium should be determined by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.[1]

-

Phase Separation : After equilibration, allow the vials to rest for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration : Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Quantification :

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of the compound with known concentrations.

-

Analyze the standards and the diluted sample using the chosen analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

4.4. Data Analysis Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

References

The Discovery of Novel Morpholine-Based Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical and metabolic properties.[1] Its presence can enhance drug-like characteristics, including aqueous solubility and metabolic stability, making it a valuable component in the development of new pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the discovery of novel morpholine-based therapeutic agents, with a particular focus on their role as kinase inhibitors in oncology and as modulators of targets within the central nervous system (CNS).[3][4] We will delve into their synthesis, biological activities, mechanisms of action, and the experimental protocols utilized in their evaluation.

The Morpholine Scaffold in Drug Design

The six-membered morpholine ring, containing both an amine and an ether functional group, offers a unique combination of features that are attractive for drug design.[5] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor interactions.[4] The oxygen atom also participates in hydrogen bonding, further contributing to target affinity.[6] The chair-like conformation of the morpholine ring allows for specific spatial arrangements of substituents, enabling precise interactions with biological targets.[3] These properties have been leveraged to develop a wide range of bioactive molecules with diverse therapeutic applications.[7][8]

Morpholine-Based Agents in Oncology: Targeting the PI3K/Akt/mTOR Pathway

A significant area of research for morpholine-based therapeutics is in oncology, particularly in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[9] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[10][11] The morpholine moiety has been identified as a key pharmacophore in many potent and selective PI3K/mTOR inhibitors.[9][10]

Mechanism of Action

Morpholine-containing compounds often act as ATP-competitive inhibitors of PI3K and/or mTOR kinases.[11] The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain, a common feature observed in the binding mode of these inhibitors.[9] By occupying the ATP-binding pocket, these agents prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade and inducing apoptosis in cancer cells.[10][12] Several morpholine-based PI3K/mTOR inhibitors have advanced into clinical trials, demonstrating their therapeutic potential.[10]

Quantitative Data: Biological Activity of Morpholine-Based PI3K/mTOR Inhibitors

The following table summarizes the in vitro activity of selected morpholine-based inhibitors against key kinases in the PI3K/Akt/mTOR pathway and various cancer cell lines.

| Compound | Target | IC50 (nM) | Cell Line | GI50/IC50 (µM) | Reference |

| Gedatolisib (PKI-587) | PI3Kα | 0.4 | MCF7 | - | [10][13] |

| mTOR | 0.6 | A549 | - | [10][13] | |

| Compound 7c | PI3Kα | >500 | MCF7 | 0.125-0.25 | [12] |

| mTOR | - | HCT-116 | - | [12] | |

| Morpholino-pyrimidine derivative | PI3Kα | 120,000 | A549 | - | [9] |

| mTOR | - | HepG-2 | - | [9] | |

| Sila-analogue 24 | Ergosterol Biosynthesis | - | C. albicans | MIC: 0.25 µg/mL | [14] |

| C. neoformans | MIC: 0.5 µg/mL | [14] | |||

| Compound 11g | AChE | 1,940 | - | - | [15] |

| BChE | 28,370 | - | - | [15] | |

| Compound 3e | - | - | HepG2 | 12.76 | [16] |

Note: IC50 values represent the concentration of the compound required to inhibit the activity of the target enzyme by 50%. GI50/IC50 values for cell lines represent the concentration required to inhibit cell growth by 50%.

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-based agents.

Morpholine-Based Agents for Central Nervous System Disorders

The physicochemical properties of the morpholine ring, such as its balanced lipophilicity and basicity, make it well-suited for designing drugs that can cross the blood-brain barrier (BBB).[3][4] This has led to the exploration of morpholine-based compounds for a variety of CNS disorders, including neurodegenerative diseases, mood disorders, and pain.[3][4]

Targeting Enzymes in Neurodegenerative Diseases

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine derivatives have been investigated as inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO).[17] Inhibition of cholinesterases can increase the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[17] For instance, certain morpholine-bearing quinoline derivatives have shown potent inhibition of both AChE and BChE.[15]

Quantitative Data: Activity of Morpholine-Based CNS Agents

| Compound | Target | IC50 (µM) | Reference |

| Morpholine-tethered benzoyl hydrazone (38b) | AChE | 17.20 | [17] |

| Morpholine-tethered sulfonyl hydrazone (39a) | AChE | 11.51 | [17] |

| Morpholine-tethered sulfonyl hydrazone (39h) | AChE | 10.16 | [17] |

| Morpholine-tethered benzoyl hydrazones (38a-c, g-l) | BuChE | 16-44 | [17] |

| Morpholine-tethered sulfonyl hydrazones (39a-d, g-j) | BuChE | 16-44 | [17] |

| Morpholine-bearing quinoline (53g) | AChE | 1.94 | [17] |

| Morpholine-bearing quinoline (53u) | BuChE | 27.84 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of morpholine-based therapeutic agents.

General Synthesis of Morpholine Derivatives

The synthesis of morpholine-containing compounds can be achieved through various routes.[18][19] A common approach involves the reaction of an appropriate amine with a dielectrophile, or the cyclization of an amino alcohol.[20][21]

Example Protocol: Synthesis of 2-morpholino-4-anilinoquinoline derivatives [16]

-

Starting Materials: Substituted anilines, 2,4-dichloroquinoline, morpholine.

-

Step 1: Synthesis of 2-chloro-4-(phenylamino)quinoline. A mixture of 2,4-dichloroquinoline and the corresponding substituted aniline is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the precipitate is filtered, washed, and dried.

-

Step 2: Synthesis of 2-morpholino-4-(phenylamino)quinoline. The product from Step 1 is reacted with morpholine in a suitable solvent, such as dimethylformamide (DMF), and heated. The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice water, and the resulting solid is filtered, washed, and purified by column chromatography.

In Vitro Kinase Assay

To determine the inhibitory activity of morpholine-based compounds against specific kinases, in vitro kinase assays are performed.

Example Protocol: PI3Kα Kinase Assay [9]

-

Reagents: Recombinant human PI3Kα enzyme, phosphatidylinositol (PI) substrate, ATP, and the test compound.

-

The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound in a reaction buffer.

-

The reaction is incubated at room temperature for a specified time.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a suitable detection method, such as a luminescence-based assay.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT assay.[22]

Example Protocol: MTT Assay [22]

-

Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and GI50/IC50 values are determined.

Experimental Workflow Diagram

Caption: A typical workflow for the discovery and development of novel morpholine-based therapeutic agents.

Conclusion

The morpholine scaffold continues to be a cornerstone in the design of novel therapeutic agents, with significant contributions to the fields of oncology and neuroscience. Its versatile nature allows for the development of potent and selective inhibitors of key biological targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working on the discovery and development of the next generation of morpholine-based drugs. Further exploration of structure-activity relationships and the application of advanced synthetic methodologies will undoubtedly lead to the identification of new and improved therapeutic candidates.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. Morpholine synthesis [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Ethyl 4-benzylmorpholine-2-carboxylate in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Privileged Scaffold for Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and a broad spectrum of biological activities to molecular structures. Within this class of heterocyclic compounds, Ethyl 4-benzylmorpholine-2-carboxylate emerges as a particularly valuable scaffold. Its unique structural features, combining the morpholine core with a benzyl group and an ethyl carboxylate, provide a versatile platform for the development of novel therapeutic agents. This technical guide delves into the synthesis, potential applications, and biological evaluation of derivatives based on this promising core, offering insights for researchers, scientists, and professionals in drug development.

Synthetic Pathways and Methodologies

The synthesis of derivatives from the this compound core typically involves modifications at the carboxylate group, the benzyl moiety, or the morpholine ring itself. While specific protocols for the direct derivatization of this exact scaffold are not extensively documented in publicly available literature, general synthetic strategies for related morpholine and quinoline compounds can be adapted.

A plausible synthetic approach involves the initial synthesis of the core scaffold followed by functional group transformations. For instance, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives.

Experimental Protocol: General Synthesis of N-Substituted Amide Derivatives

A general procedure for the synthesis of amide derivatives from a carboxylic acid precursor is as follows:

-

Hydrolysis of the Ester: The starting ethyl ester is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. An excess of a base, like lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidification and Extraction: Upon completion, the reaction mixture is acidified with a dilute acid, such as 1M hydrochloric acid (HCl), to protonate the carboxylate. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is dissolved in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt), and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are added. The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.

Anticancer Applications

Derivatives of the morpholine scaffold have demonstrated significant potential as anticancer agents. While specific data for derivatives of this compound is limited, studies on structurally related morpholine-substituted quinazolines and quinolines provide valuable insights into their potential efficacy.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Morpholine-substituted quinazolines | A549 (Lung Carcinoma) | 8.55 - 10.38 | [1][2] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 - 6.44 | [1][2] | |

| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | [1][2] | |

| Morpholine-Benzimidazole-Oxadiazole Derivatives | HT-29 (Colon Carcinoma) | 0.049 - 0.915 (VEGFR-2 inhibition) | [3] |

These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

-

Incubation: The plate is incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Neuroprotective Potential

The 4-benzylmorpholine moiety is also a key pharmacophore in the development of neuroprotective agents. Derivatives have shown promise as cholinesterase inhibitors, which are a mainstay in the treatment of Alzheimer's disease.

| Compound Class | Target | IC50 (µM) | Reference |

| 4-N-phenylaminoquinoline derivatives with morpholine | Acetylcholinesterase (AChE) | 1.20 - 1.94 | [4][5] |

| Butyrylcholinesterase (BChE) | 18.52 - 28.37 | [4][5] | |

| 4-benzylpiperazinequinoline | Butyrylcholinesterase (BChE) | 0.059 - 0.162 | [6] |

The mechanism of action for these compounds often involves binding to the active site of cholinesterases, thereby preventing the breakdown of the neurotransmitter acetylcholine.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.

-

Reagent Preparation: Prepare a phosphate buffer, a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the cholinesterase enzyme solution (AChE or BChE). A control without the inhibitor is also prepared.

-

Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate solution to all wells.

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

-

Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Logical Relationships

The development of drugs based on the this compound scaffold follows a logical workflow, from initial synthesis to biological evaluation. The potential anticancer and neuroprotective activities of these compounds are predicated on their ability to modulate specific signaling pathways.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. While direct and extensive research on its derivatives is still emerging, the wealth of data on related morpholine-containing compounds strongly suggests its potential in anticancer and neuroprotective applications. The synthetic versatility of this core structure, coupled with the established biological importance of the morpholine and benzyl moieties, makes it a compelling target for further investigation in medicinal chemistry. Future structure-activity relationship (SAR) studies will be crucial in unlocking the full therapeutic potential of this versatile scaffold.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-N-phenylaminoquinoline derivatives as antioxidant, metal chelating and cholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-benzylpiperazinequinoline BChE inhibitor that suppresses neuroinflammation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Substituted Morpholine Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design. When functionalized with a carboxylate group, this versatile heterocycle gives rise to a class of compounds—substituted morpholine carboxylates—with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research on these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further exploration and drug development endeavors.

Anticancer Activity: A Prominent Therapeutic Avenue

Substituted morpholine carboxylates have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, and the induction of cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various substituted morpholine carboxylates is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | DLA (Dalton's Lymphoma Ascites) | - | [1] |

| EAC (Ehrlich Ascites Carcinoma) | - | [1] | |

| MCF-7 (Human Breast Adenocarcinoma) | - | [1] | |

| A549 (Human Lung Carcinoma) | - | [1] | |

| 8f | DLA (Dalton's Lymphoma Ascites) | - | [1] |

| EAC (Ehrlich Ascites Carcinoma) | - | [1] | |

| MCF-7 (Human Breast Adenocarcinoma) | - | [1] | |

| A549 (Human Lung Carcinoma) | - | [1] | |

| M2 | MDA-MB-231 (Human Breast Adenocarcinoma) | 88.27 | [2] |

| M5 | MDA-MB-231 (Human Breast Adenocarcinoma) | 81.92 | [2] |

| AK-3 | A549 (Human Lung Carcinoma) | 10.38 ± 0.27 | [3] |

| MCF-7 (Human Breast Adenocarcinoma) | 6.44 ± 0.29 | [3] | |

| SHSY-5Y (Human Neuroblastoma) | 9.54 ± 0.15 | [3] | |

| AK-10 | A549 (Human Lung Carcinoma) | 8.55 ± 0.67 | [3][4] |

| MCF-7 (Human Breast Adenocarcinoma) | 3.15 ± 0.23 | [3][4] | |

| SHSY-5Y (Human Neuroblastoma) | 3.36 ± 0.29 | [3][4] | |

| 10d | A549 (Human Lung Carcinoma) | 0.062 ± 0.01 | [5] |

| MCF-7 (Human Breast Adenocarcinoma) | 0.58 ± 0.11 | [5] | |

| MDA-MB-231 (Human Breast Adenocarcinoma) | 1.003 ± 0.008 | [5] | |

| 10e | A549 (Human Lung Carcinoma) | 0.033 ± 0.003 | [5] |

| 10h | MCF-7 (Human Breast Adenocarcinoma) | 0.087 ± 0.007 | [5] |

| 1h | ID8 (Ovarian Cancer) | 9.40 | [6] |

| 1i | ID8 (Ovarian Cancer) | 11.2 | [6] |

| A6 | MGC-803 (Human Gastric Cancer) | 0.09 | [7] |

Note: "-" indicates that the study reported significant activity but did not provide a specific IC50 value in the abstract.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

1. Cell Culture:

-

Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

3. Compound Treatment:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (substituted morpholine carboxylates). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

4. Incubation:

-

The plates are incubated for a specified period, typically 48 or 72 hours.

5. MTT Addition:

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

6. Formazan Solubilization:

-

The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

7. Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

8. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Substituted morpholine carboxylates have been shown to inhibit this pathway.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by morpholine carboxylates.

Some substituted morpholine derivatives have also been observed to induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation.

References

- 1. sciforum.net [sciforum.net]

- 2. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 6. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of N-Benzylmorpholine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemical space of N-benzylmorpholine derivatives, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and biological activities, with a particular focus on their role as dual serotonin-norepinephrine reuptake inhibitors (SNRIs). Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to readily apply these methods.

Data Presentation: Structure-Activity Relationship of N-Benzylmorpholine Derivatives

The following table summarizes the structure-activity relationship of a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, highlighting the impact of stereochemistry and substitution on serotonin (5-HT) and norepinephrine (NE) reuptake inhibition.[1] The data clearly indicates that both stereochemistry and the substitution pattern on the aryl and phenoxy rings play a crucial role in determining the potency and selectivity of these compounds.[1]

| Compound | Stereochemistry | R | 5-HT Ki (nM) | NE Ki (nM) |

| 5a | (S,S) | H | 1.1 | 10 |

| 5b | (R,R) | H | 180 | 0.8 |

| 8 | (S,S) | 2-F | 1.1 | 24 |

| 9 | (R,R) | 2-F | 240 | 1.6 |

| 10 | (S,S) | 3-F | 1.0 | 14 |

| 11 | (R,R) | 3-F | 170 | 1.0 |

| 12 | (S,S) | 4-F | 1.8 | 11 |

| 13 | (R,R) | 4-F | 230 | 1.2 |

| 14 | (S,S) | 2-Cl | 1.3 | 43 |

| 15 | (R,R) | 2-Cl | 300 | 2.5 |

| 16 | (S,S) | 3-Cl | 1.2 | 19 |

| 17 | (R,R) | 3-Cl | 200 | 1.5 |

| 18 | (S,S) | 4-Cl | 2.5 | 13 |

| 19 | (R,R) | 4-Cl | 320 | 1.4 |

| 20 | (S,S) | 2-Me | 1.5 | 35 |

| 21 | (R,R) | 2-Me | 280 | 2.0 |

| 22 | (S,S) | 3-Me | 1.3 | 17 |

| 23 | (R,R) | 3-Me | 220 | 1.3 |

Experimental Protocols

General Synthetic Workflow

The synthesis of N-benzylmorpholine derivatives typically involves a multi-step process, starting from commercially available materials. A generalized workflow is depicted below.

Synthesis of a Representative N-Benzylmorpholine Derivative

This protocol describes the synthesis of (2S)-2-((S)-[4-methoxyphenyl]{[2-methoxyphenyl]thio}methyl)-4-benzylmorpholine.

Step 1: N-Benzylation of Morpholin-3-one

To a stirred solution of morpholin-3-one in a suitable solvent such as tetrahydrofuran (THF), is added a base like sodium hydride at 0 °C. After stirring for a short period, benzyl bromide is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product, 4-benzylmorpholin-3-one, is extracted with an organic solvent, dried, and concentrated.

Step 2: Aldol Condensation

To a stirred solution of 4-benzylmorpholin-3-one in anhydrous THF at -78 °C under a nitrogen atmosphere, a strong base such as lithium diisopropylamide (LDA) is added dropwise. After stirring, a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) is added. The reaction is stirred at low temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified by chromatography.

Step 3: Reduction of the Aldol Adduct

The aldol adduct is dissolved in a suitable solvent like methanol, and a reducing agent such as sodium borohydride is added portion-wise at 0 °C. The reaction is stirred for a few hours, then the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent, and the organic layer is dried and concentrated to yield the corresponding amino alcohol.

Step 4: Thiolation

The amino alcohol is dissolved in a suitable solvent like dichloromethane, and a base such as triethylamine is added, followed by methanesulfonyl chloride at 0 °C. After stirring, the reaction mixture is washed, dried, and concentrated. The resulting mesylate is then reacted with a substituted thiophenol (e.g., 2-methoxythiophenol) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at an elevated temperature to yield the final product.

Characterization: The final compound and all intermediates should be characterized by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Biological Evaluation: Serotonin and Norepinephrine Reuptake Inhibition Assays

The following protocols describe in vitro assays to determine the inhibitory activity of N-benzylmorpholine derivatives on serotonin and norepinephrine transporters.

Protocol 1: Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin ([3H]5-HT) into cells expressing the human serotonin transporter (hSERT).

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing hSERT are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and resuspended in Krebs-Ringer-HEPES (KRH) buffer.

-

Inhibition Assay:

-

A fixed concentration of [3H]5-HT (e.g., 10 nM) is mixed with varying concentrations of the test compound.

-

The cell suspension is added to initiate the uptake reaction.

-

The mixture is incubated for a defined period (e.g., 10 minutes) at 37°C.

-

Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.

-

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]5-HT uptake (IC50) is calculated by non-linear regression analysis.

Protocol 2: Norepinephrine Transporter (NET) Uptake Assay

This assay is analogous to the SERT uptake assay but uses cells expressing the human norepinephrine transporter (hNET) and radiolabeled norepinephrine ([3H]NE).

-

Cell Culture: HEK293 cells stably expressing hNET are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and resuspended in KRH buffer.

-

Inhibition Assay:

-

A fixed concentration of [3H]NE (e.g., 10 nM) is mixed with varying concentrations of the test compound.

-

The cell suspension is added to initiate the uptake.

-

The mixture is incubated for a defined period (e.g., 15 minutes) at 37°C.

-

Uptake is terminated by rapid filtration and washing.

-

-

Quantification: Radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value is determined as described for the SERT assay.

Signaling Pathways

N-benzylmorpholine derivatives that act as dual serotonin-norepinephrine reuptake inhibitors exert their therapeutic effects by modulating the levels of these neurotransmitters in the synaptic cleft.

Serotonin Reuptake Inhibition

By blocking the serotonin transporter (SERT) on the presynaptic neuron, these compounds prevent the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.

Norepinephrine Reuptake Inhibition

Similarly, these derivatives inhibit the norepinephrine transporter (NET) on the presynaptic neuron. This action increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced stimulation of postsynaptic adrenergic receptors and potentiation of noradrenergic signaling.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-benzylmorpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-benzylmorpholine-2-carboxylate, a morpholine derivative with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a straightforward and efficient N-alkylation of commercially available ethyl morpholine-2-carboxylate with benzyl bromide. This method offers a reliable route to the target compound in good yield and purity. The protocol includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and methods for purification and characterization of the final product. All quantitative data are summarized in tables for clarity, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Morpholine and its derivatives are important structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The introduction of a benzyl group at the 4-position and an ethyl carboxylate at the 2-position of the morpholine core creates a versatile scaffold for further chemical modification and exploration of structure-activity relationships (SAR) in drug discovery programs. This application note details a robust and reproducible protocol for the synthesis of this compound.

Reaction Scheme

The synthesis proceeds via the N-alkylation of the secondary amine of ethyl morpholine-2-carboxylate with benzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is used as the solvent for this reaction.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl morpholine-2-carboxylate | ≥98% | Commercially available |

| Benzyl bromide | ≥98% | Commercially available |

| Potassium carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Commercially available |

| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | Commercially available |

| Ethyl acetate (EtOAc) | ACS grade | Commercially available |

| Hexanes | ACS grade | Commercially available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Brine (saturated aqueous NaCl solution) | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Commercially available |

| Silica gel | 60 Å, 230-400 mesh | Commercially available |

Procedure

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl morpholine-2-carboxylate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per mmol of the starting ester).

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-